3-methoxy-1-methyl-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide
Description
The compound 3-methoxy-1-methyl-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide is a heterocyclic molecule featuring a pyrazole core substituted with methoxy and methyl groups at positions 3 and 1, respectively. The pyrazole-4-carboxamide moiety is linked via a thioether bridge to a 1,3,4-thiadiazol-2-yl ring, which is further substituted with a 3-(trifluoromethyl)benzyl group.
Properties
IUPAC Name |
3-methoxy-1-methyl-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N5O2S2/c1-24-7-11(13(23-24)26-2)12(25)20-14-21-22-15(28-14)27-8-9-4-3-5-10(6-9)16(17,18)19/h3-7H,8H2,1-2H3,(H,20,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGSNCCGPBZJQMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Methoxy-1-methyl-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide is a compound that incorporates a thiadiazole scaffold, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula : C16H16F3N5O2S
- Molecular Weight : 425.5 g/mol
- CAS Number : Not specifically listed but can be derived from its components.
Biological Activity Overview
Compounds containing the 1,3,4-thiadiazole ring have been associated with a variety of biological activities including:
- Anticancer Activity : Thiadiazole derivatives have shown significant efficacy against various cancer cell lines.
- Antimicrobial Properties : They exhibit activity against bacteria and fungi.
- Anti-inflammatory Effects : Some derivatives have been shown to reduce inflammation in preclinical models.
Anticancer Activity
Research has demonstrated that derivatives of thiadiazole, including those similar to this compound, possess notable anticancer properties. In vitro studies have indicated that these compounds can inhibit cell proliferation in various cancer types.
Case Studies
- Breast Cancer Studies :
- Antitubercular Activity :
The mechanisms through which this compound exerts its effects may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit carbonic anhydrase isoenzymes and other critical enzymes involved in tumor growth and pathogen survival .
- Induction of Apoptosis : Thiadiazole derivatives can trigger apoptotic pathways in cancer cells, leading to programmed cell death .
Comparative Biological Activity Table
| Compound | Biological Activity | Target Type | IC50/MIC Values |
|---|---|---|---|
| This compound | Anticancer | MDA-MB-231 | <10 μM |
| Similar Thiadiazole Derivative | Antitubercular | Mycobacterium smegmatis | 26.46 μg/mL |
| Acetazolamide (Control) | Carbonic Anhydrase Inhibitor | Human CA Isoenzymes | Various |
Comparison with Similar Compounds
Compound A : N-[(3-Methyl-5-phenoxy-1-phenyl-pyrazol-4-yl)carbonyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)thiourea
- Pyrazole Substituents: 3-Methyl, 5-phenoxy, and 1-phenyl groups.
- Thiadiazole Substituent : 5-propyl.
- Linkage : Thiourea (-NH-CS-NH-) instead of a thioether (-S-).
- Key Differences: The phenoxy and phenyl groups enhance lipophilicity but may reduce metabolic stability compared to the target compound’s methoxy and trifluoromethylbenzyl groups.
Compound B : 1-(4-Fluorobenzyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide
- Core Structure : Pyrrolidinecarboxamide instead of pyrazole.
- Substituents : 4-Fluorobenzyl on pyrrolidine; 5-methyl on thiadiazole.
- The 4-fluorobenzyl group is less electron-withdrawing than the 3-(trifluoromethyl)benzyl group in the target compound, which may reduce affinity for hydrophobic pockets.
Compound C : 3-Methoxy-1-Methyl-N-(5-((2-Oxo-2-((4-(Trifluoromethyl)Phenyl)Amino)Ethyl)Thio)-1,3,4-Thiadiazol-2-Yl)-1H-Pyrazole-4-Carboxamide
- Thiadiazole Substituent: 2-Oxo-ethyl group with a 4-(trifluoromethyl)phenylamino moiety.
- Key Differences: The oxo-ethylamino side chain introduces a polar, hydrogen-bonding motif absent in the target compound. The 4-(trifluoromethyl)phenyl group (vs. 3-substituted in the target) may alter steric interactions in target binding.
Electronic and Physicochemical Properties
- Lipophilicity: The trifluoromethyl group in the target compound enhances lipophilicity (logP ~3.5–4.0, inferred) compared to Compound B’s fluorobenzyl (logP ~2.8–3.2) and Compound A’s phenoxy (logP ~3.0–3.5).
- Metabolic Stability : The thioether linkage in the target compound is more stable than Compound A’s thiourea, which is prone to enzymatic cleavage.
- Steric Effects: The 3-(trifluoromethyl)benzyl group in the target compound may create steric hindrance compared to Compound C’s linear oxo-ethylamino side chain.
Q & A
Q. What are the standard synthetic routes for this compound, and how can reaction yields be optimized?
The synthesis of this compound likely involves multi-step reactions, starting with the assembly of the pyrazole-4-carboxamide core followed by functionalization of the thiadiazole ring. Key steps may include:
- Condensation reactions to form the carboxamide linkage (e.g., coupling pyrazole-4-carboxylic acid derivatives with thiadiazol-2-amine intermediates using reagents like EDC/HOBt) .
- Thioether formation via nucleophilic substitution between a thiol (e.g., 3-(trifluoromethyl)benzylthiol) and a halogenated thiadiazole intermediate .
- Yield optimization can be achieved through Design of Experiments (DoE) methodologies, such as varying solvent polarity (DMF vs. THF), base strength (K₂CO₃ vs. NaH), and temperature gradients .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Spectroscopic characterization : Use ¹H/¹³C NMR to verify substituent positions (e.g., methoxy and trifluoromethyl groups) and mass spectrometry (ESI-MS) to confirm molecular weight .
- HPLC analysis : Employ reverse-phase chromatography with UV detection to assess purity (>95% by area normalization) .
- Elemental analysis : Validate C, H, N, S content against theoretical values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to identify critical functional groups influencing bioactivity?
- Analog synthesis : Modify substituents systematically (e.g., replace methoxy with ethoxy, or trifluoromethyl with methyl) and evaluate changes in bioactivity .
- Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify essential hydrogen-bond acceptors (e.g., thiadiazole sulfur) or hydrophobic regions (trifluoromethylbenzyl group) .
- Biological assays : Test analogs against target enzymes (e.g., kinases) or cellular models to correlate structural changes with potency .
Q. What computational strategies predict the compound’s binding mode and target selectivity?
- Molecular docking : Simulate interactions with potential targets (e.g., EGFR kinase) using AutoDock Vina, focusing on the pyrazole-carboxamide’s role in hydrogen bonding .
- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories to evaluate selectivity against off-target proteins .
- Free-energy calculations : Use MM/GBSA to rank binding affinities of analogs .
Q. How should researchers resolve contradictory bioactivity data across experimental models?
- Assay standardization : Control variables like pH (e.g., antimicrobial activity is pH-sensitive ), cell line viability, and solvent effects (DMSO concentration).
- Orthogonal validation : Confirm results using complementary techniques (e.g., SPR for binding kinetics alongside enzymatic assays) .
- Meta-analysis : Compare data across published studies to identify trends or outliers .
Methodological Challenges
Q. What strategies improve scalability of the synthesis without compromising purity?
- Process intensification : Optimize reagent stoichiometry (1.1 eq of thiol for complete substitution) and replace batch with flow chemistry for thiadiazole functionalization .
- Crystallization control : Use anti-solvent precipitation (e.g., water in DMF) to enhance yield and purity .
- In-line analytics : Implement PAT tools (e.g., FTIR probes) to monitor reaction progression in real time .
Q. How can metabolic stability and toxicity profiles be evaluated preclinically?
- In vitro assays :
- In silico profiling : Apply tools like ProTox-II to predict hepatotoxicity and mutagenicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
